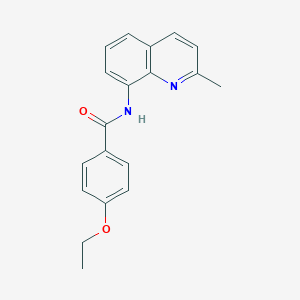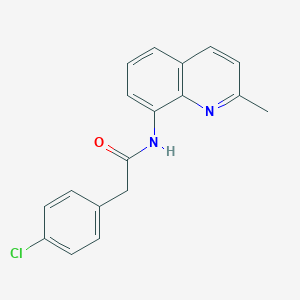![molecular formula C21H23ClN4O3S B244237 Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244237.png)
Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a key role in the metabolism of cancer cells. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.
Mecanismo De Acción
Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate works by inhibiting the activity of glutaminase, an enzyme that plays a key role in the metabolism of cancer cells. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to produce energy and synthesize macromolecules. By inhibiting glutaminase, Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate disrupts the metabolic process of cancer cells, leading to their growth inhibition and death.
Biochemical and Physiological Effects:
Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the levels of intracellular glutamate, and inhibit the activity of mTOR, a key signaling pathway involved in cancer cell growth. Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate has also been shown to reduce tumor growth and metastasis in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate as a research tool is its selectivity and potency as a glutaminase inhibitor. This allows for the specific targeting of cancer cells, which can be useful in studying the role of glutaminase in cancer metabolism. However, one limitation of Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For research on Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate include the identification of biomarkers that can predict response to treatment, the development of more potent and selective glutaminase inhibitors, and the investigation of combination therapies that can enhance the efficacy of Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate.
Métodos De Síntesis
Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate is synthesized by a multistep process starting from 2,4-dimethylbenzoic acid. The first step involves the synthesis of methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate, which is then reacted with 3-chlorobenzoyl isothiocyanate to form the intermediate compound. The final step involves the reaction of the intermediate compound with methyl chloroformate to form Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells. Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Fórmula molecular |
C21H23ClN4O3S |
|---|---|
Peso molecular |
447 g/mol |
Nombre IUPAC |
methyl 3-[(3-chlorobenzoyl)carbamothioylamino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C21H23ClN4O3S/c1-25-8-10-26(11-9-25)18-7-6-15(20(28)29-2)13-17(18)23-21(30)24-19(27)14-4-3-5-16(22)12-14/h3-7,12-13H,8-11H2,1-2H3,(H2,23,24,27,30) |
Clave InChI |
OXWHQMOKDADCLC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)

![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
![N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244163.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B244167.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B244168.png)
![Ethyl 5-[(4-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244169.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B244171.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B244172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B244174.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B244176.png)
![1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone](/img/structure/B244178.png)